REACTION_SMILES
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[C:23](=[O:24])([O-:25])[O-:26].[CH2:13]1[NH:14][CH2:15][CH2:16][CH:17]2[CH2:18][CH2:19][CH2:20][CH2:21][CH:22]12.[CH3:29][S:30]([CH3:31])=[O:32].[Cl:1][c:2]1[n:3][n:4][c:5]([Cl:12])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12.[K+:27].[K+:28]>>[c:2]1([N:14]2[CH2:13][CH:22]3[CH:17]([CH2:16][CH2:15]2)[CH2:18][CH2:19][CH2:20][CH2:21]3)[n:3][n:4][c:5]([Cl:12])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCC2CNCCC2C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nnc(Cl)c2ccccc12
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
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|
Type
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product
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Smiles
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Clc1nnc(N2CCC3CCCCC3C2)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |